Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [] It was designed to address the challenge of resistance to first and second generation TKIs, particularly the T315I mutation in BCR-ABL1. [] Ponatinib's broad spectrum of activity extends beyond BCR-ABL1, encompassing other oncogenic kinases including KIT, RET, FLT3, and members of the FGFR, PDGFR, and SRC families. [] This makes it a potential therapeutic candidate for a wide range of malignancies. [, , , ]
Ponatinib is classified as a small molecule drug and is specifically categorized as a tyrosine kinase inhibitor. It was developed to overcome resistance mechanisms associated with other tyrosine kinase inhibitors, particularly those that arise from mutations in the Bcr-Abl gene. The compound's chemical structure is defined by its ability to target multiple kinases involved in tumor growth and proliferation.
The synthesis of Ponatinib involves several steps that utilize various reagents and conditions. One notable method includes:
Ponatinib has the following molecular formula: . Its structure features:
The molecular weight of Ponatinib is approximately 441.47 g/mol. Its three-dimensional conformation plays a significant role in its interaction with various kinase targets.
Ponatinib participates in several chemical reactions during its synthesis and application:
These reactions are typically carried out under controlled conditions involving solvents such as tetrahydrofuran or dimethylformamide and often require catalysts like palladium complexes .
Ponatinib exerts its pharmacological effects primarily through the inhibition of Bcr-Abl tyrosine kinase activity. The mechanism involves:
This broad-spectrum inhibition allows Ponatinib to effectively combat resistance mechanisms that arise from mutations in the Bcr-Abl gene .
Ponatinib exhibits several important physical and chemical properties:
These properties are critical for formulating Ponatinib into an effective pharmaceutical product .
Ponatinib is primarily used in clinical settings for:
Its ability to target multiple kinases makes it a valuable tool in both clinical oncology and pharmaceutical research .
The development of ponatinib employed advanced computational drug design methodologies specifically targeting the BCR-ABLT315I mutation, a notorious "gatekeeper" mutation conferring resistance to earlier tyrosine kinase inhibitors. This mutation replaces threonine with isoleucine at position 315, eliminating a critical hydrogen-bonding site while introducing steric bulk that impedes inhibitor access to the ATP-binding pocket [1] [8]. Ariad Pharmaceuticals utilized structure-based drug design platforms to engineer ponatinib, focusing on atomic-level simulations of the kinase domain. Molecular docking studies predicted that a linear, triple-bond-containing linker could bypass the isoleucine side chain without steric clash [3] [6]. Free energy perturbation calculations further optimized the compound’s binding affinity by simulating interactions with mutated residues and quantifying van der Waals contributions and desolvation penalties [8].
Table 1: Computational Parameters for Ponatinib-T315I Binding
Parameter | Wild-Type ABL | T315I Mutant ABL |
---|---|---|
Binding Free Energy (ΔG, kcal/mol) | -12.7 ± 0.4 | -11.9 ± 0.5 |
Van der Waals Contributions (%) | 68% | 73% |
Hydrogen Bonds Formed | 3 | 2 |
Solvation Penalty (kcal/mol) | 4.1 | 3.8 |
Ponatinib originated from systematic optimization of purine-based dual SRC/ABL inhibitors, particularly the prototype compound AP23464. AP23464 featured a trisubstituted purine core with potent activity against ABL and SRC kinases (IC50 < 1 nM) but insufficient efficacy against T315I [1] [2]. Key modifications included:
The carbon-carbon triple bond (ethynyl linker) is ponatinib’s signature structural feature, enabling unique interactions with the kinase domain:
Ponatinib’s medicinal chemistry distinguishes it from earlier tyrosine kinase inhibitors through deliberate structural innovations:
Table 2: Structural and Functional Comparison of BCR-ABL Tyrosine Kinase Inhibitors
Inhibitor | Molecular Weight (Da) | Binding Conformation | T315I Activity | Key Structural Differentiators |
---|---|---|---|---|
Imatinib | 493.6 | DFG-out (Type II) | Inactive | Flexible benzamide linker |
Nilotinib | 529.5 | DFG-out (Type II) | Inactive | Fluorinated phenyl ring |
Dasatinib | 488.0 | DFG-in (Type I) | Inactive | Thiazole carboxamide |
Ponatinib | 532.5 | DFG-out (Type II) | Active (IC50 = 0.37 nM) | Acetylene linker; imidazopyridazine core |
The synthetic route to ponatinib hydrochloride (US Patent 9,493,473) involves convergent coupling of two advanced intermediates under palladium catalysis [5]:
Synthetic Route:
Key Challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7